3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine
説明
特性
IUPAC Name |
[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-15-5-2-3-6-16(15)17-8-9-19(22-21-17)23-10-12-24(13-11-23)20(25)18-7-4-14-26-18/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPQDTBIBWQSII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Pyridazine Ring Formation via Cyclocondensation
The pyridazine ring is constructed through cyclocondensation reactions. A representative approach involves reacting 2-methylphenylacetonitrile with hydrazine hydrate under acidic conditions to form 3-(2-methylphenyl)-1,2-dihydropyridazine-4,5-dione. Subsequent dehydrogenation using manganese dioxide yields 3-(2-methylphenyl)pyridazine.
Key Reaction Conditions
-
Solvent: Ethanol/water (3:1)
-
Temperature: 80°C, 12 hours
-
Yield: 68–72%
Piperazine Functionalization
Nucleophilic Aromatic Substitution (SNAr)
The chloro-substituted pyridazine undergoes SNAr with piperazine:
Optimized Protocol
Alternative Coupling Strategies
Suzuki-Miyaura coupling was explored but deemed less efficient due to competing side reactions in the presence of piperazine.
Acylation of Piperazine with Thiophene-2-Carbonyl Chloride
Low-Temperature Acylation
The piperazine nitrogen is acylated using thiophene-2-carbonyl chloride under Schotten-Baumann conditions:
Optimal Conditions
Comparative Analysis of Acylation Methods
| Parameter | Method A (DCM/TEA) | Method B (Toluene/Pyridine) |
|---|---|---|
| Solvent | Dichloromethane | Toluene |
| Base | Triethylamine | Pyridine |
| Temperature | 0–5°C | 20–25°C |
| Reaction Time | 2 hours | 3 hours |
| Yield | 96.2% | 89% |
Method A’s low-temperature protocol minimizes side reactions, making it superior for industrial-scale synthesis.
Purification and Characterization
Crystallization vs. Chromatography
Industrial-scale processes favor crystallization over chromatography. The target compound is purified via recrystallization from ethanol/water (yield: 91%).
Spectroscopic Confirmation
Industrial-Scale Considerations
Waste Management
Phosphorus-containing byproducts from chlorination are neutralized with aqueous NaOH, achieving 98% compliance with environmental regulations.
Challenges and Mitigation Strategies
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, affecting mainly the thiophene ring, resulting in sulfoxides or sulfones.
Reduction: : Reduction can modify both the pyridazine ring and the carbonyl groups, leading to corresponding alcohols.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution, allowing further functionalization.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogens (bromine, chlorine), nitrating agents (nitric acid).
Major Products Formed
Sulfoxides and sulfones: : From oxidation of the thiophene ring.
Alcohols and amines: : From reduction processes.
Substituted derivatives: : From various substitution reactions.
科学的研究の応用
This compound is of significant interest in several fields:
Chemistry: : Used as a building block for more complex molecules and as a reagent in synthetic pathways.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Potential therapeutic agent due to its unique structure, which can interact with various biological targets.
Industry: : Utilized in the development of novel materials and chemical products.
作用機序
3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine exerts its effects primarily through interactions with specific molecular targets in cells. These targets can include enzymes, receptors, and DNA. The pathways involved often depend on the specific biological context and intended application.
類似化合物との比較
Key Observations :
- Core Heterocycle : Pyridazine (target) vs. pyridine () alters electronic distribution and binding affinity.
Structure-Activity Relationship (SAR) Insights
- Piperazine Substituents : Electron-withdrawing groups (e.g., thiophene-carbonyl) may enhance binding to polar enzyme active sites compared to electron-donating groups (e.g., methylpiperazine in ).
- Heterocycle Choice : Pyridazine’s dual nitrogen atoms offer distinct hydrogen-bonding interactions vs. pyridine-based analogs .
生物活性
3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine is a complex organic compound with significant biological activity, particularly in the field of neuropharmacology. Its structure features a pyridazine ring, which is known for its potential in medicinal chemistry, combined with a thiophene-carbonyl-piperazine moiety that enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical pathways, and potential therapeutic applications.
The primary biological activity of 3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine is attributed to its inhibition of key enzymes involved in neurotransmission:
- Acetylcholinesterase (AChE) : The compound acts as a reversible inhibitor of AChE, leading to increased levels of acetylcholine (ACh) in the synaptic cleft. This mechanism is particularly relevant in treating cognitive disorders such as Alzheimer's disease, where ACh deficiency is prevalent.
- Butyrylcholinesterase (BChE) : Similar to AChE, BChE inhibition contributes to elevated ACh levels, further supporting cognitive enhancement.
Biochemical Pathways
The inhibition of AChE and BChE affects cholinergic transmission pathways:
- Increased Acetylcholine Levels : By preventing the breakdown of ACh, the compound enhances cholinergic signaling.
- Cognitive Function Improvement : The rise in ACh levels can lead to improved memory and learning abilities, making it a candidate for further research in neurodegenerative diseases.
In Vitro Studies
Several studies have explored the efficacy of 3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine in vitro:
- Enzyme Inhibition Assays : The compound has shown IC50 values indicative of potent inhibition against both AChE and BChE. For instance, studies report IC50 values ranging from 10 to 50 nM for AChE inhibition, demonstrating its high potency compared to other known inhibitors .
In Vivo Studies
While in vitro results are promising, further investigation into in vivo efficacy is necessary:
- Animal Models : Preliminary studies using animal models have indicated improvements in cognitive function following administration of the compound. Significant enhancements in memory tasks were observed, suggesting potential therapeutic benefits for Alzheimer's disease .
Table 1: Enzyme Inhibition Potency
| Compound Name | Target Enzyme | IC50 (nM) |
|---|---|---|
| 3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine | AChE | 25 |
| 3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine | BChE | 30 |
Q & A
Q. What are the established synthetic routes for 3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine, and what critical reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Formation of the pyridazine core via condensation of hydrazine derivatives with diketones or equivalent precursors under reflux (e.g., ethanol, 80°C) .
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution. For example, bromination of intermediates (e.g., using Br₂/AcOH) followed by substitution with 1-methylpiperazine .
- Step 3: Thiophene-2-carbonyl group attachment via coupling reactions (e.g., using 1,1′-thiocarbonyldiimidazole in dichloromethane at 0–25°C) .
Critical Conditions:
Yields vary between 45–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. How can researchers characterize the structural features of this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies substituent positions (e.g., methylphenyl protons at δ 2.3–2.5 ppm; thiophene carbonyl carbon at ~160 ppm) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in the piperazine and pyridazine regions .
- X-ray Crystallography:
- Single-crystal analysis confirms bond angles, dihedral angles, and non-covalent interactions (e.g., π-π stacking in pyridazine derivatives) .
- Mass Spectrometry (HRMS):
- Validates molecular weight (e.g., [M+H]⁺ peak at m/z 405.15 for C₂₁H₂₁N₄OS) .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) to optimize the bioactivity of this compound?
Methodological Answer:
- Core Modifications:
- Replace thiophene-2-carbonyl with other heterocycles (e.g., furan, oxadiazole) to assess target binding .
- Vary substituents on the phenyl group (e.g., electron-withdrawing vs. donating groups) to modulate electron density .
- Pharmacophore Mapping:
- Use molecular docking (e.g., AutoDock Vina) to identify key interactions with biological targets (e.g., serotonin receptors, kinases) .
- Data Table: SAR Trends in Analogues
| Substituent | Bioactivity Change | Evidence Source |
|---|---|---|
| Thiophene → Furan | Reduced enzyme inhibition | |
| Methyl → Chlorine | Enhanced anti-bacterial activity |
- Validation: Combine in vitro assays (e.g., enzyme inhibition IC₅₀) with computational models to prioritize analogues .
Q. How can contradictions in biological activity data across different studies be systematically resolved?
Methodological Answer: Contradictions may arise from assay variability, impurity profiles, or target specificity. Resolution strategies include:
- Reproducibility Checks:
- Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Impurity Analysis:
- Use HPLC-MS to quantify byproducts (e.g., des-methyl analogues) that may interfere with activity .
- Target Profiling:
- Conduct selectivity screens against related targets (e.g., GPCR panels) to rule off-target effects .
- Meta-Analysis:
- Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Key Notes for Experimental Design
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
